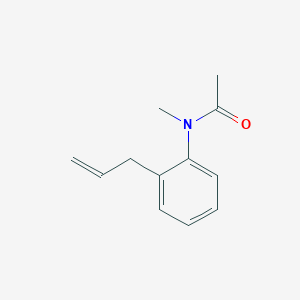
N-(2-Allylphenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Allylphenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an allyl group attached to the phenyl ring and a methyl group attached to the nitrogen atom of the acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Allylphenyl)-N-methylacetamide typically involves the reaction of 2-allylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: N-(2-Allylphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group of the acetamide can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
N-(2-Allylphenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
作用机制
The mechanism of action of N-(2-Allylphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The acetamide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
相似化合物的比较
N-(2-Allylphenyl)acetamide: Lacks the methyl group on the nitrogen atom.
N-(2-Allylphenyl)-N-ethylacetamide: Contains an ethyl group instead of a methyl group.
N-(2-Allylphenyl)-N-methylpropionamide: Has a propionamide moiety instead of an acetamide moiety.
Uniqueness: N-(2-Allylphenyl)-N-methylacetamide is unique due to the presence of both the allyl and methyl groups, which can influence its reactivity and biological activity
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
N-methyl-N-(2-prop-2-enylphenyl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-4-7-11-8-5-6-9-12(11)13(3)10(2)14/h4-6,8-9H,1,7H2,2-3H3 |
InChI 键 |
HYBAUFQOBCSCKY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C)C1=CC=CC=C1CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




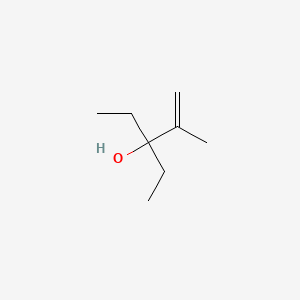

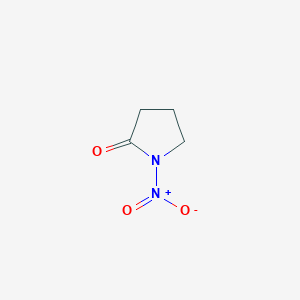
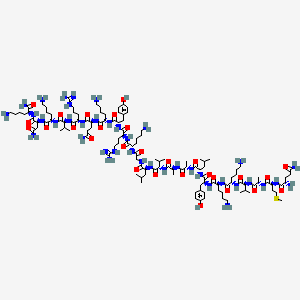
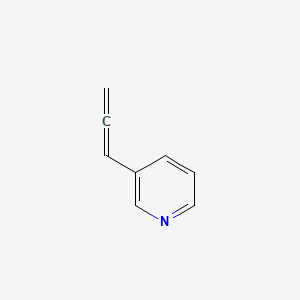
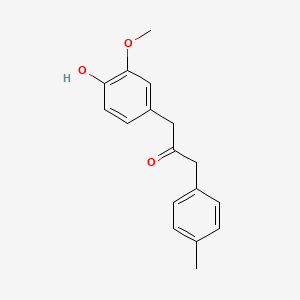
![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
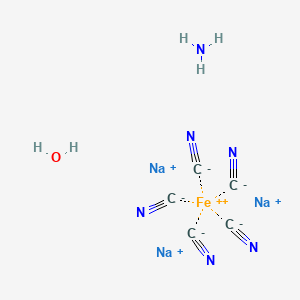
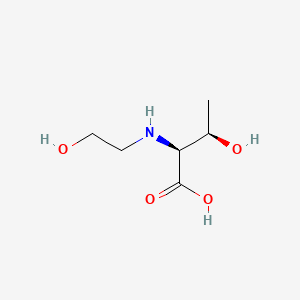
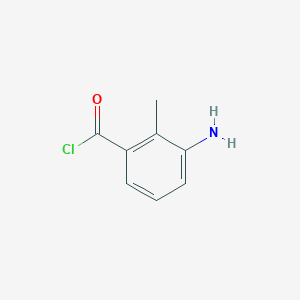
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
